molecular formula C9H5N3O B13035548 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile

6-Formylimidazo[1,2-A]pyridine-3-carbonitrile

Cat. No.: B13035548
M. Wt: 171.16 g/mol
InChI Key: BIBHXRWHUQYNLZ-UHFFFAOYSA-N
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Description

6-Formylimidazo[1,2-A]pyridine-3-carbonitrile is a heterocyclic compound that features both an imidazo and pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized through a series of reactions involving formylation and nitrile group introduction.

    Cyclization: The cyclization step often involves heating the intermediate compounds in the presence of a base or acid catalyst to form the imidazo[1,2-A]pyridine ring system.

    Nitrile Introduction: The nitrile group can be introduced using reagents like cyanogen bromide or other nitrile sources under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Formylimidazo[1,2-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products

    Oxidation: 6-Carboxyimidazo[1,2-A]pyridine-3-carbonitrile.

    Reduction: 6-Formylimidazo[1,2-A]pyridine-3-amine.

    Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Formylimidazo[1,2-A]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine-3-carbonitrile: Lacks the formyl group, which may affect its reactivity and biological activity.

    6-Methylimidazo[1,2-A]pyridine-3-carbonitrile: Contains a methyl group instead of a formyl group, leading to different chemical properties and applications.

    6-Formylimidazo[1,2-A]pyridine-3-carboxylic acid: The carboxylic acid group provides different reactivity compared to the nitrile group.

Uniqueness

6-Formylimidazo[1,2-A]pyridine-3-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

6-formylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-3-8-4-11-9-2-1-7(6-13)5-12(8)9/h1-2,4-6H

InChI Key

BIBHXRWHUQYNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C=O)C#N

Origin of Product

United States

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